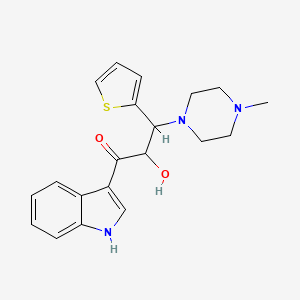![molecular formula C26H28N2O6S2 B6104273 1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B6104273.png)
1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline, also known as DTQ, is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. DTQ has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. This compound has also been shown to disrupt the mitochondrial membrane potential and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the disruption of mitochondrial function. This compound has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its ease of synthesis, high stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
There are several future directions for the study of 1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline, including the investigation of its potential applications in drug discovery, materials science, and bioimaging. This compound could also be used as a tool for the study of various biological processes, including enzyme activity and apoptosis. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline can be synthesized using various methods, including the one-pot reaction of 4,6-dimethoxy-1,3-phenylenediamine and 1,2-dichloroethane in the presence of sodium hydroxide and copper powder. Another method involves the reaction of 4,6-dimethoxy-1,3-phenylenediamine with sulfuric acid, followed by the addition of sodium sulfite and sodium nitrite. The resulting compound is then reduced using sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied as a potential antibacterial and antifungal agent due to its ability to inhibit the growth of various microorganisms.
In biochemistry, this compound has been investigated as a potential fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. This compound has also been studied as a potential enzyme inhibitor due to its ability to bind to the active site of enzymes and inhibit their activity.
In materials science, this compound has been investigated as a potential material for organic electronics due to its ability to exhibit high charge mobility and good stability under various conditions.
Propiedades
IUPAC Name |
1-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2,4-dimethoxyphenyl]sulfonyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S2/c1-33-23-17-24(34-2)26(36(31,32)28-16-8-12-20-10-4-6-14-22(20)28)18-25(23)35(29,30)27-15-7-11-19-9-3-5-13-21(19)27/h3-6,9-10,13-14,17-18H,7-8,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWLUNESPODTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B6104192.png)
![1-(cyclopropylacetyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6104196.png)
![6-(2-chlorophenyl)-2-{4-[(diethylamino)methyl]phenyl}pyrimidin-4(3H)-one](/img/structure/B6104215.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6104222.png)
![2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6104231.png)
![methyl (4-{1-[(2-furylmethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6104239.png)
![2-{4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104241.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6104249.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B6104260.png)
![3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B6104278.png)
![N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6104286.png)

![N-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6104301.png)
![(3S*)-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B6104307.png)